molecular formula C9H13ClN2O3 B3019823 [(4-Methoxy-3-nitrophenyl)methyl](methyl)amine hydrochloride CAS No. 346705-17-7

[(4-Methoxy-3-nitrophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B3019823
CAS No.: 346705-17-7
M. Wt: 232.66
InChI Key: OMHKSPISAWUBFW-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a benzylamine scaffold substituted with a methoxy group at the para position and a nitro group at the meta position of the aromatic ring. The methylamine group is further functionalized with a methyl substituent, forming a tertiary amine upon protonation. Its structural analogs, such as [(2-chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine (MW: 306.74 g/mol, C₁₅H₁₅ClN₂O₃) , highlight the versatility of such derivatives in medicinal chemistry.

Properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13;/h3-5,10H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHKSPISAWUBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-nitrophenyl)methylamine hydrochloride typically involves the nitration of 4-methoxytoluene to introduce the nitro group, followed by the reduction of the nitro group to an amine. The methylation of the amine group is then carried out using methyl iodide or a similar methylating agent. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-nitrophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-nitrobenzylamine.

    Reduction: Formation of 4-methoxy-3-aminobenzylamine.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-nitrophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-nitrophenyl)methylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Amine Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
(4-Methoxy-3-nitrophenyl)methylamine·HCl 4-methoxy, 3-nitro, methylamine·HCl C₁₀H₁₃ClN₂O₃ 244.68 (calculated) Hypothesized: Drug intermediates -
[(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine 2-chloro, 4-methoxy, 3-nitro, benzylamine C₁₅H₁₅ClN₂O₃ 306.74 Medicinal chemistry intermediates
[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine·HCl 2-methoxy, 4-nitro, ethylamine·HCl C₉H₁₂ClN₂O₄ 256.66 Synthetic intermediates
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine·HCl 4-methoxy, ethyl-methylamine·HCl C₁₂H₂₀ClNO 229.75 Catalysis, ligand studies
Methyl diethanol amine (MDEA) Tertiary amine with two ethanol groups C₅H₁₃NO₂ 119.16 CO₂ capture (2.63 mmol/g capacity)

Physicochemical and Functional Differences

Electron-Donating vs. In contrast, MDEA lacks aromaticity but utilizes hydroxyl groups for CO₂ adsorption via carbamate formation . Hydrochloride Salts: Protonated amines like the target compound and [2-(2-methoxy-4-nitrophenoxy)ethyl]amine·HCl exhibit improved solubility in polar solvents compared to free bases, critical for drug formulation.

Adsorption and Reactivity :

  • MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves a CO₂ adsorption capacity of 2.63 mmol/g via chemisorption (amine-CO₂ reactions) and physisorption (porous structure) . The target compound’s nitro and methoxy groups may hinder similar applications due to reduced amine accessibility.

Synthetic Pathways :

  • Nitro-containing analogs, such as [(2-chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine, are synthesized via nucleophilic substitution or reductive amination . The target compound’s synthesis likely involves similar steps, such as nitration of methoxy precursors followed by alkylation .

CO₂ Capture Performance of MDEA Derivatives

MDEA-modified mesoporous carbon (aMDEA-MC) demonstrates a 64% increase in CO₂ adsorption compared to unmodified carbon, attributed to amine-functionalized active sites. Key data includes:

  • BET Surface Area : Reduced from 356.6 m²/g (pristine MC) to 203.2 m²/g (aMDEA-MC) due to pore filling .
  • FTIR Peaks : O-H (3395 cm⁻¹) and C-N (1031 cm⁻¹) stretches confirm MDEA incorporation .

Pharmaceutical Potential of Aromatic Amines

Compounds like [1-(4-methoxybenzyl)-N-methylpiperidin-3-amine·HCl (MW: 270.80 g/mol) and 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide·HCl are investigated for receptor binding and catalytic activity.

Biological Activity

(4-Methoxy-3-nitrophenyl)methylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O3_3
  • Molecular Weight : 232.68 g/mol

The presence of the methoxy and nitro groups on the phenyl ring is significant for its biological activity, influencing solubility and reactivity.

Biological Activity Overview

Recent studies have indicated that (4-Methoxy-3-nitrophenyl)methylamine hydrochloride exhibits various biological activities:

  • Antimicrobial Activity : Investigated for its effectiveness against a range of bacterial strains. Preliminary results suggest it may inhibit growth through interference with cellular processes.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting mechanisms that may include apoptosis induction and cell cycle arrest.

The mechanism by which (4-Methoxy-3-nitrophenyl)methylamine hydrochloride exerts its effects is multifaceted:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Membrane Permeability : The methoxy group enhances the compound's solubility and permeability across cellular membranes, facilitating its biological activity.

Case Studies and Research Findings

A selection of studies illustrates the biological activity of (4-Methoxy-3-nitrophenyl)methylamine hydrochloride:

StudyObjectiveFindings
Study 1Antimicrobial testingShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Anticancer activityInduced apoptosis in HepG2 liver cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3Mechanistic insightsIdentified reduction of nitro group as a key step in cytotoxicity, enhancing reactive oxygen species (ROS) production in treated cells.

Research Applications

The compound is being explored for various applications:

  • Drug Development : As a potential lead compound for new antimicrobial or anticancer drugs.
  • Synthetic Chemistry : Used as an intermediate in synthesizing more complex pharmaceutical compounds.

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